N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide
Description
"N-{4-[(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide" is a sulfonamide derivative featuring a benzoyl-substituted tetrahydroquinoline core linked to a sulfamoylphenylacetamide group. The compound’s structure combines a tetrahydroquinoline scaffold—a partially saturated quinoline derivative—with a benzoyl moiety at position 1 and a sulfamoylphenylacetamide group at position 5. The benzoyl group may enhance lipophilicity, influencing membrane permeability, while the tetrahydroquinoline core could contribute to hydrogen-bonding interactions or conformational stability .
Properties
IUPAC Name |
N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-17(28)25-20-11-13-22(14-12-20)32(30,31)26-21-10-9-18-8-5-15-27(23(18)16-21)24(29)19-6-3-2-4-7-19/h2-4,6-7,9-14,16,26H,5,8,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEAIFNOZYBOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Benzoyl-1,2,3,4-Tetrahydroquinolin-7-Amine
The tetrahydroquinoline core is synthesized via cyclization and subsequent benzoylation. A representative protocol involves:
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Cyclization of 7-nitroquinoline : Reduction of 7-nitroquinoline using hydrogenation (H₂/Pd-C) in ethanol yields 7-amino-1,2,3,4-tetrahydroquinoline.
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Benzoylation : Treatment with benzoyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C for 4–6 hours affords 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine.
Key Data :
Preparation of 4-Acetamidobenzenesulfonyl Chloride
The sulfonyl chloride intermediate is synthesized from 4-acetamidobenzenesulfonic acid:
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Sulfonation : 4-Acetamidobenzene reacts with chlorosulfonic acid at 0°C, followed by quenching in ice water to yield 4-acetamidobenzenesulfonic acid.
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Chlorination : Treatment with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) under reflux (70°C, 2 hours) produces 4-acetamidobenzenesulfonyl chloride.
Key Data :
Sulfonamide Coupling Reaction
The final step involves coupling the tetrahydroquinoline amine with the sulfonyl chloride:
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Reaction Conditions :
Key Data :
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Purification: Column chromatography (hexane/ethyl acetate, 3:1 → 1:1).
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Characterization:
Alternative Methodologies and Optimization
Reductive Amination Approach
A patent-derived method utilizes reductive amination for intermediates:
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Aldehyde Intermediate : 4-Acetamidobenzaldehyde is reduced to 4-acetamidobenzyl alcohol using NaBH₄ in methanol (85% yield).
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Oxidation : TEMPO/O₂ in ethanol at 50°C converts the alcohol to 4-acetamidobenzoic acid (91% yield).
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Sulfonamide Formation : The acid is converted to sulfonyl chloride, followed by coupling as in Section 1.3.
Catalytic Methods for Sulfonylation
Recent advances employ copper(I) catalysts (e.g., MCM-41-bpy-CuI) for sulfonamide bond formation under mild conditions:
Challenges and Mitigation Strategies
Byproduct Formation
Solvent Selection
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Optimal Solvent : DCM > THF due to better solubility of intermediates.
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Alternatives : Ethanol/water mixtures for greener synthesis (yield drop: ~10%).
Analytical and Characterization Data
Spectroscopic Confirmation
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NMR (400 MHz, DMSO-) :
δ 10.21 (s, 1H, SO₂NH), 8.02 (d, , 2H, Ar-H), 7.88 (d, , 2H, Ar-H), 7.45–7.55 (m, 5H, benzoyl), 2.10 (s, 3H, CH₃CO). -
X-ray Crystallography :
Monoclinic crystal system, space group , confirming planar sulfonamide linkage.
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tetrahydroquinoline moiety, potentially forming quinoline derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the observed biological effects. The exact pathways and targets are still under investigation, but they may involve modulation of oxidative stress pathways and inhibition of inflammatory mediators.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs, particularly sulfonamide derivatives with acetamide or benzamide pharmacophores, provide critical insights into structure-activity relationships (SARs). Below is a comparative analysis based on substituent variations, physicochemical properties, and functional applications:
Table 1: Comparative Analysis of Structurally Related Compounds
*Molecular weight inferred from structurally similar compound in .
Key Observations
Substituent Effects on Bioactivity: The target compound’s benzoyl-tetrahydroquinoline group distinguishes it from analogs with simpler aryl substituents (e.g., 3,4-dimethylphenyl in or 4-methoxyphenyl in ). Bulkier substituents like tetrahydroquinoline may enhance target binding via steric or conformational effects, as seen in urease inhibitors where IC₅₀ values improve with substituent complexity (e.g., Compound 13’s IC₅₀ = 9.8 µM vs. Compound 8’s IC₅₀ = 12.3 µM) . Electron-donating groups (e.g., methoxy in ) may increase solubility but reduce metabolic stability compared to electron-withdrawing groups like dichlorophenyl in Compound 8 .
Physicochemical Properties: Melting points for analogs range widely (105–248°C), reflecting crystallinity influenced by substituent symmetry and hydrogen-bonding capacity. The target compound’s melting point is unreported but likely falls within this range due to its aromatic and hydrogen-bonding motifs .
Structural Stability: The crystal structure of N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}acetamide (R factor = 0.046) highlights the stability of sulfamoylphenylacetamide derivatives with planar aromatic systems . The target compound’s tetrahydroquinoline moiety may introduce ring strain but could stabilize interactions via partial saturation .
Synthetic Accessibility: Yields for analogs vary (63.8–72.5%), suggesting synthetic challenges in introducing complex substituents like tetrahydroquinoline. Scheme 86 in demonstrates methodologies for sulfamoylphenylacetamide synthesis, which may apply to the target compound with modifications for benzoyl-tetrahydroquinoline incorporation.
Research Implications
The target compound’s structural uniqueness positions it as a candidate for further investigation in enzyme inhibition or antimicrobial applications. Comparative data underscore the importance of substituent engineering to optimize bioactivity and physicochemical profiles. Future studies should prioritize:
- Synthesis optimization to improve yield and purity.
- In vitro assays to quantify enzyme inhibition (e.g., urease, carbonic anhydrase).
- Crystallographic studies to resolve conformational details and binding modes.
Biological Activity
N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 433.6 g/mol. The compound features a tetrahydroquinoline core that is known for its pharmacological versatility.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O3S |
| Molecular Weight | 433.6 g/mol |
| LogP | 3.144 |
| Polar Surface Area | 38.701 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- Receptor Modulation : It may interact with receptors that play critical roles in cancer cell proliferation and apoptosis.
- Nitric Oxide Synthase (iNOS) Inhibition : The compound exhibits anti-inflammatory properties by inhibiting iNOS expression in response to inflammatory stimuli .
Antimicrobial Activity
Research indicates that quinoline derivatives possess significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains and fungi. Studies have demonstrated that it exhibits potent activity against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has been investigated for its anticancer potential through various in vitro studies. It has shown promising results in inhibiting the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably, it targets pathways associated with tumor growth and metastasis.
Anti-inflammatory Effects
In vitro studies have highlighted the anti-inflammatory effects of this compound by reducing the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of quinoline derivatives similar to this compound:
- Study on COX Inhibition : A study demonstrated that related quinoline compounds significantly inhibited COX enzymes in vitro, suggesting potential applications in pain management and anti-inflammatory therapies .
- Anticancer Activity : In a recent study published in Pharmaceutical Research, researchers reported that a similar derivative exhibited cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Evaluation : A comparative analysis indicated that certain quinoline derivatives showed enhanced antibacterial activity compared to standard antibiotics, reinforcing the therapeutic potential of this class of compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfamoylation of the tetrahydroquinoline core and subsequent coupling with acetamide derivatives. Key steps include:
- Sulfamoylation : Reaction of 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine with sulfamoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Acetamide Coupling : Use of EDC/HOBt or DCC as coupling agents in polar aprotic solvents (e.g., DMF) at 50–60°C .
- Critical Conditions : Temperature control (±2°C) and moisture-free environments are essential to prevent side reactions. Yields can drop by 20–30% if reaction times exceed optimal windows (e.g., 12–18 hours for sulfamoylation) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:
- Single-Crystal X-ray Diffraction : Provides absolute configuration and bond-length validation (mean C–C bond deviation: ±0.004 Å; R factor: 0.046) .
- NMR/IR Spectroscopy : Peaks for sulfamoyl (δ 7.8–8.2 ppm in H NMR; 1320–1350 cm S=O stretch in IR) and benzoyl groups (δ 2.5–3.0 ppm for CH in acetamide) confirm functional groups .
- HPLC Purity Analysis : Retention time consistency (±0.1 min) and ≥95% purity thresholds are standard .
Q. What initial biological screening assays are recommended to assess its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC determination via fluorescence polarization) .
- Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC < 10 μM for prioritization) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions or structural analogs. Strategies include:
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Standardized Protocols : Use CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
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Comparative Studies : Benchmark against structurally similar compounds (see Table 1) .
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Dose-Response Curves : Validate activity thresholds with at least three independent replicates .
Table 1 : Comparative Bioactivity of Sulfonamide Derivatives
Compound Antibacterial Activity (MIC, μg/mL) Anti-inflammatory Activity (IC, μM) Parent Compound 32–64 18.5 N-{4-[Methoxy]Phenyl}Acetamide >128 45.2 N-{4-[Benzhydryl]Phenyl}Acetamide 16–32 8.7 Source: Adapted from sulfonamide comparative studies
Q. What strategies improve the compound's solubility and stability for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (e.g., 2.5 mg/mL in 10% β-cyclodextrin) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Lyophilization : Stabilize the compound in phosphate buffer (pH 7.4) for long-term storage .
Q. What computational methods are suitable for studying its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., ΔG < −8 kcal/mol for high affinity) .
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with bioactivity using MLR or PLS regression .
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes (≥50 ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
